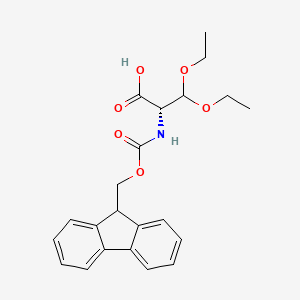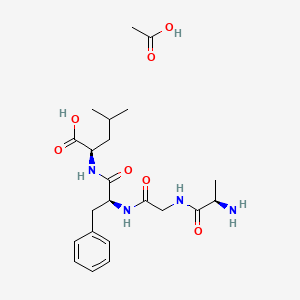
4-((5-Hydroxypentyl)oxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-((5-hydroxypentyl)oxy)benzoïque est un composé organique de formule moléculaire C12H16O4. Il s’agit d’un dérivé de l’acide benzoïque, où l’atome d’hydrogène du groupe carboxyle est remplacé par un groupe 5-hydroxypentyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 4-((5-hydroxypentyl)oxy)benzoïque implique généralement la réaction de l’acide 4-hydroxybenzoïque avec le 5-bromopentanol en présence d’une base telle que le carbonate de potassium. La réaction est effectuée dans un solvant approprié tel que le diméthylformamide (DMF) à des températures élevées. Le schéma réactionnel général est le suivant :
Acide 4-hydroxybenzoïque+5-BromopentanolK2CO3,DMF{_svg_1}Acide 4-((5-hydroxypentyl)oxy)benzoïque
Méthodes de production industrielle
En milieu industriel, la production de l’acide 4-((5-hydroxypentyl)oxy)benzoïque peut impliquer des réacteurs à écoulement continu afin d’assurer un mélange et un transfert de chaleur efficaces. L’utilisation de catalyseurs et des conditions de réaction optimisées peut améliorer le rendement et la pureté du produit.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4-((5-hydroxypentyl)oxy)benzoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un acide carboxylique.
Réduction : Le groupe carboxyle peut être réduit pour former un alcool.
Substitution : Le groupe hydroxyle peut être substitué par d’autres groupes fonctionnels à l’aide de réactifs appropriés.
Réactifs et conditions courantes
Oxydation : Réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en milieu acide.
Réduction : Réactifs comme l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Substitution : Réactifs comme le chlorure de thionyle (SOCl2) ou le tribromure de phosphore (PBr3) pour convertir le groupe hydroxyle en halogénure.
Principaux produits formés
Oxydation : Formation de l’acide 4-((5-oxopentyl)oxy)benzoïque.
Réduction : Formation de l’alcool 4-((5-hydroxypentyl)oxy)benzylique.
Substitution : Formation de l’acide 4-((5-halopentyl)oxy)benzoïque.
Applications De Recherche Scientifique
L’acide 4-((5-hydroxypentyl)oxy)benzoïque a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son rôle potentiel dans les systèmes biologiques et ses interactions avec les biomolécules.
Médecine : Enquêté pour ses propriétés thérapeutiques potentielles, y compris ses activités anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans la production de polymères, de revêtements et d’autres matériaux en raison de ses groupes fonctionnels.
Mécanisme D'action
Le mécanisme d’action de l’acide 4-((5-hydroxypentyl)oxy)benzoïque implique son interaction avec des cibles moléculaires spécifiques. Les groupes hydroxyle et carboxyle peuvent former des liaisons hydrogène avec les protéines et les enzymes, affectant ainsi leur activité. Le composé peut également interagir avec les membranes cellulaires, en modifiant leurs propriétés et en influençant les processus cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 4-((5-méthylhexyl)oxy)benzoïque
- Acide 4-((5-chloropentyl)oxy)benzoïque
- Acide 4-((5-bromopentyl)oxy)benzoïque
Unicité
L’acide 4-((5-hydroxypentyl)oxy)benzoïque est unique en raison de la présence de groupes fonctionnels hydroxyle et carboxyle, ce qui lui permet de participer à un large éventail de réactions chimiques. Sa structure permet également des interactions spécifiques avec les molécules biologiques, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Numéro CAS |
98092-80-9 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
4-(5-hydroxypentoxy)benzoic acid |
InChI |
InChI=1S/C12H16O4/c13-8-2-1-3-9-16-11-6-4-10(5-7-11)12(14)15/h4-7,13H,1-3,8-9H2,(H,14,15) |
Clé InChI |
DSKAHWKQBWNZCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)OCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(E)-(2-chlorophenyl)methylideneamino]-3-ethylthiourea](/img/structure/B12050126.png)

![4-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B12050136.png)


![2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12050154.png)
![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12050157.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12050188.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12050197.png)
![Des-Arg10-Hoe 140 (D-Arg-[Hyp3, Thi5, D-Tic7, Oic8]-des-Arg9-Bradykinin)](/img/structure/B12050198.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B12050203.png)

